Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a nitrophenoxy group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate typically involves the reaction of 2-nitrophenol with 3-bromo-2-thiophenecarboxylic acid methyl ester. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate.
Substitution: Various substituted esters or amides.
Oxidation: Thiophene sulfoxides or sulfones.
Scientific Research Applications
Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the synthesis of materials with specific electronic properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate and its derivatives depends on the specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate: A reduced form of the compound with an amino group instead of a nitro group.
Methyl 3-(2-chlorophenoxy)-2-thiophenecarboxylate: A similar compound with a chlorine substituent instead of a nitro group.
Methyl 3-(2-methoxyphenoxy)-2-thiophenecarboxylate: A compound with a methoxy group in place of the nitro group.
Uniqueness
Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for further chemical modifications and the development of compounds with diverse biological and chemical activities.
Properties
IUPAC Name |
methyl 3-(2-nitrophenoxy)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c1-17-12(14)11-10(6-7-19-11)18-9-5-3-2-4-8(9)13(15)16/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAMNBQBFALVSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377545 |
Source
|
Record name | methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91041-18-8 |
Source
|
Record name | methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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